![molecular formula C16H12N4OS B2357035 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396863-11-8](/img/structure/B2357035.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyridine moiety linked to a benzo[d]thiazole-2-carboxamide group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to be antimetabolites in purine biochemical reactions .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values in the low micromolar range .
Action Environment
The stability and properties of related compounds, such as pyrazolo[1,5-a]pyrimidines-based fluorophores, are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazines. Subsequent functionalization introduces the benzo[d]thiazole-2-carboxamide group through reactions like amide coupling.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: Biologically, N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide has shown promise as a bioactive molecule. It can be used in the development of new drugs or as a tool in biological studies to understand cellular processes.
Medicine: In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo[1,5-a] core but differ in the attached groups.
Benzo[d]thiazole derivatives: These compounds have a benzo[d]thiazole structure but may have different substituents.
Uniqueness: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide stands out due to its specific combination of pyrazolo[1,5-a]pyridine and benzo[d]thiazole-2-carboxamide groups. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-15(16-19-12-5-1-2-7-14(12)22-16)17-9-11-10-18-20-8-4-3-6-13(11)20/h1-8,10H,9H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVXDSCYSRTDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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